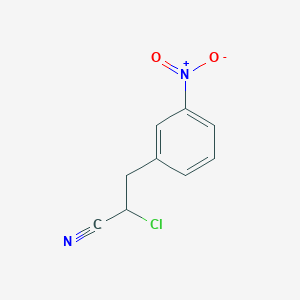
2-Chloro-3-(3-nitrophenyl)propanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Compounds structurally related to 2-Chloro-3-(3-nitrophenyl)propanenitrile have been synthesized and characterized by spectral analysis and X-ray diffraction studies, which are crucial for understanding molecular conformations and interactions (Sharma et al., 2014).
Chemical Reactions and Synthesis
- Reactions with Nitric Acid : Studies have investigated the reactions of similar compounds with nitric acid, demonstrating the versatility and reactivity of these molecules in chemical synthesis (Hylands & Moodie, 1997).
- Asymmetric Synthesis Applications : 2-Chloro-3-(3-nitrophenyl)propanenitrile and related compounds have been used in the asymmetric synthesis of chiral intermediates for antidepressants, highlighting their importance in pharmaceutical synthesis (Choi et al., 2010).
- Polyfunctionalized Nitriles Synthesis : It has been utilized in the synthesis of polyfunctionalized α, β-unsaturated nitriles, a process important for creating diverse chemical structures (Ballini et al., 2003).
Antimicrobial Studies
- Antimicrobial Activity : Certain derivatives have shown potent antimicrobial activity against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Desai et al., 2017).
Molecular Modelling and Theoretical Studies
- Theoretical Analysis : Studies have conducted theoretical analysis of related nitriles, offering insights into intramolecular hydrogen bonds and other chemical properties (Fernández et al., 1992).
Analytical Chemistry Applications
- Analysis of Related Compounds : Techniques have been developed for the analysis of compounds similar to 2-Chloro-3-(3-nitrophenyl)propanenitrile in pharmaceutical forms, demonstrating its relevance in quality control and drug development (Al-Rimawi & Kharoaf, 2011).
Polymer Chemistry
- Use in Polymer Synthesis : It has been involved in the synthesis of various copolymers, indicating its utility in the field of polymer chemistry (Kim et al., 1999).
Propiedades
IUPAC Name |
2-chloro-3-(3-nitrophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-8(6-11)4-7-2-1-3-9(5-7)12(13)14/h1-3,5,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWRAJOVWSAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-nitrophenyl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



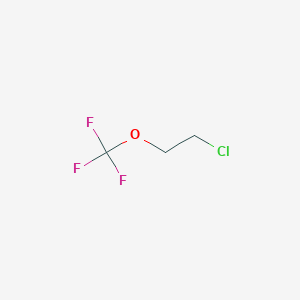
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)
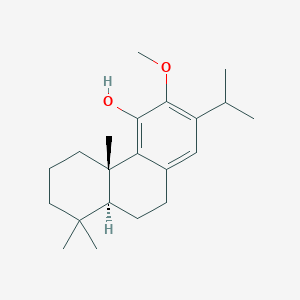
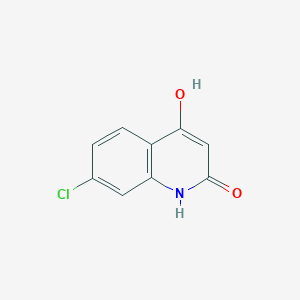
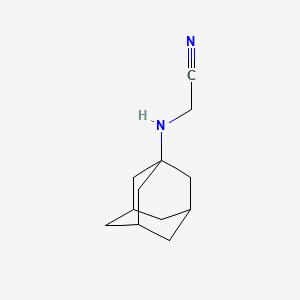
![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)
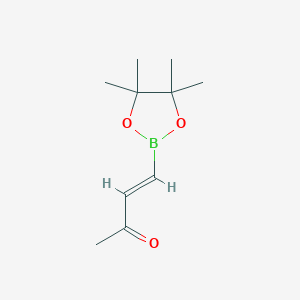
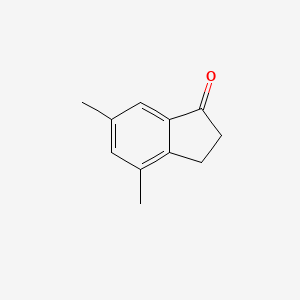

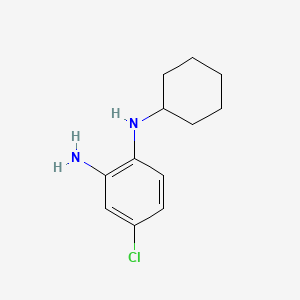
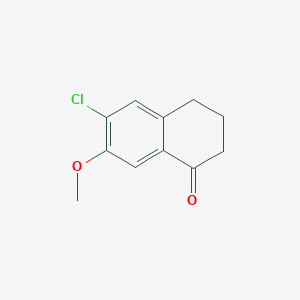
![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)